
4,6-Difluoro-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoro-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1-benzothiophene can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides. This method allows for the formation of the benzothiophene ring in a one-step intermolecular manner . Another method involves the electrochemical reaction of sulfonhydrazides with internal alkynes, leading to the formation of benzothiophene motifs under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of aryne intermediates and electrochemical conditions are preferred due to their efficiency and compatibility with various functional groups.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-1-benzothiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Difluoro-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-1-benzothiophene involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows for diverse interactions at the molecular level .
Comparison with Similar Compounds
- 2,3-Difluorothiophene
- 3,4-Difluorothiophene
- 2,4-Difluorothiophene
- 2,3,4-Trifluorothiophene
Comparison: 4,6-Difluoro-1-benzothiophene is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical and biological properties. Compared to other fluorinated thiophenes, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
826995-62-4 |
|---|---|
Molecular Formula |
C8H4F2S |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
4,6-difluoro-1-benzothiophene |
InChI |
InChI=1S/C8H4F2S/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H |
InChI Key |
WWHGKSOALIQXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=CC(=C21)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



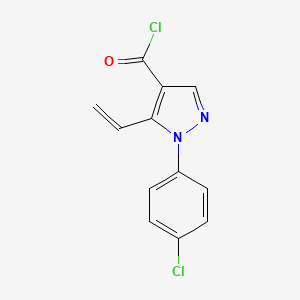
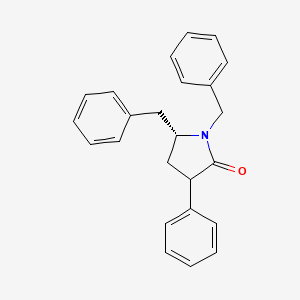
![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
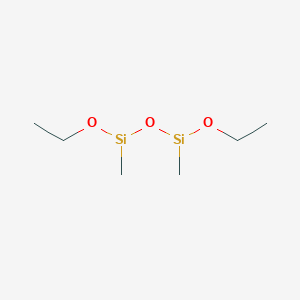
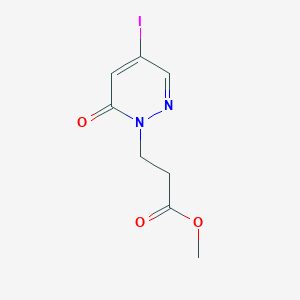
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
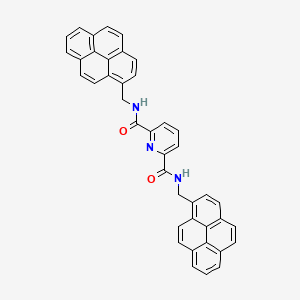
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid](/img/structure/B14207510.png)

![1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207524.png)
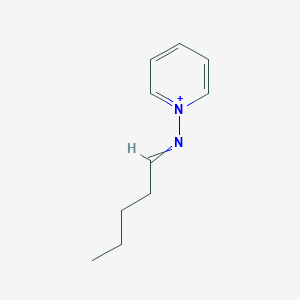
![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)
